Array ( [bid] => 2746283 ) Buy 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride | 1864052-26-5

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

Catalog No.
S3034709
CAS No.
1864052-26-5
M.F
C5H12ClNO3S
M. Wt
201.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-di...

CAS Number

1864052-26-5

Product Name

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

IUPAC Name

3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride

Molecular Formula

C5H12ClNO3S

Molecular Weight

201.67

InChI

InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H

InChI Key

LPDVMDCAMQCDRR-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1(CN)O.Cl

solubility

not available

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride is a sulfur-containing organic compound characterized by its unique structural features. Its molecular formula is C4H9ClNO2SC_4H_9ClNO_2S, and it has a molecular weight of approximately 135.185 g/mol. The compound is notable for its thiolane ring structure, which contributes to its chemical reactivity and biological activity. It appears as a white to off-white solid and is soluble in water, making it suitable for various applications in both research and industry .

The reactivity of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups allow for various chemical transformations, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Oxidation-reduction reactions: The thiolane moiety can undergo oxidation, potentially leading to the formation of sulfoxides or sulfones.
  • Condensation reactions: The hydroxyl group can participate in esterification or etherification processes.

These reactions make the compound versatile for synthetic applications in organic chemistry .

Research indicates that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride exhibits notable biological activities, including:

  • Antioxidant properties: The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial activity: Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
  • Potential neuroprotective effects: Some investigations hint at its ability to protect neuronal cells from damage, although further studies are required to substantiate these claims .

The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride can be achieved through several methods:

  • Starting from thiolane derivatives: Utilizing commercially available thiolane compounds, one can introduce amino and hydroxyl groups via nucleophilic substitution reactions.
  • Multi-step synthesis: A more complex route may involve the formation of the thiolane ring followed by functionalization with amino and hydroxyl groups through appropriate reagents.
  • Use of protecting groups: During synthesis, protecting groups may be employed to selectively modify functional groups without affecting others .

The applications of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting oxidative stress-related diseases.
  • Agriculture: Its antimicrobial properties could be harnessed in developing agricultural biocontrol agents.
  • Chemical research: It serves as an intermediate in organic synthesis and material science .

Interaction studies have suggested that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride may interact with various biological macromolecules. These interactions could be crucial for understanding its mechanisms of action:

  • Protein binding: Investigations into how this compound binds to proteins can provide insights into its biological efficacy and potential side effects.
  • Enzyme inhibition studies: Understanding how it affects specific enzymes could lead to therapeutic applications in enzyme-related disorders .

Several compounds share structural similarities with 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Amino-1lambda6-thiane-1,1-dioneC4H7NO2SC_4H_7NO_2SLacks hydroxyl group; different biological activity
2-AminoethanethiolC2H7NSC_2H_7NSSmaller structure; different reactivity profile
2-HydroxyethylamineC2H7NOC_2H_7NONo sulfur; primarily used in pharmaceuticals

Uniqueness: The presence of both amino and hydroxyl functional groups on the thiolane ring distinguishes 3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride from similar compounds, enhancing its potential for diverse applications in medicinal chemistry and biochemistry .

Dates

Last modified: 08-18-2023

Explore Compound Types